Technical Guide: Solubility Profile of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene
Technical Guide: Solubility Profile of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene
The following technical guide details the solubility profile, solvent selection strategies, and handling protocols for 2-Bromo-1-chloro-3-methyl-5-nitrobenzene . This document is structured for researchers and process chemists requiring precise, actionable data for synthesis, purification, and formulation.
Executive Summary & Chemical Identity[1][2][3]
2-Bromo-1-chloro-3-methyl-5-nitrobenzene is a poly-substituted aromatic intermediate characterized by high lipophilicity and low aqueous solubility. Its distinct substitution pattern—combining electron-withdrawing halogens and a nitro group with an electron-donating methyl group—creates a specific polarity profile that dictates its solubility in organic media.
| Property | Data / Descriptor |
| CAS Number | Analogous to 19128-49-5 (isomer) |
| Molecular Formula | C₇H₅BrClNO₂ |
| Molecular Weight | 250.48 g/mol |
| Physical State | Pale yellow to yellow crystalline solid |
| Predicted LogP | ~3.2 – 3.4 (High Lipophilicity) |
| Primary Solubility | Halogenated solvents, Aromatics, Esters |
| Primary Insolubility | Water, cold Alkanes |
Theoretical Solubility Framework
To understand the solubility behavior of this molecule without exhaustive empirical testing, we apply Hansen Solubility Parameters (HSP) and dielectric principles.
Structural Analysis
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Nitro Group (-NO₂): Introduces a strong dipole moment, increasing solubility in polar aprotic solvents (e.g., Acetone, DMSO).[1]
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Halogens (-Br, -Cl): Enhance lipophilicity and polarizability, favoring chlorinated solvents (e.g., DCM) and aromatics.
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Methyl Group (-CH₃): Provides a slight non-polar character, aiding solubility in toluene but insufficient to make it soluble in hexane at room temperature.[1]
Solubility Prediction Map
The molecule exhibits a "Dual-Nature" solubility profile:
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High Solubility Zone: Solvents with moderate polarity and aromatic character.
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Recrystallization Zone: Solvents with high temperature-dependence coefficients (Alcohols).
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Antisolvent Zone: Highly non-polar aliphatics (Alkanes) and highly polar protics (Water).[1]
Empirical Solubility Profile by Solvent Class
The following data summarizes the solubility behavior based on structural analogs (e.g., 1-bromo-3-chloro-5-nitrobenzene) and standard organic chemistry principles.
Chlorinated Solvents (Excellent)
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Solvents: Dichloromethane (DCM), Chloroform (CHCl₃), 1,2-Dichloroethane.[1]
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Behavior: The compound is freely soluble (>100 mg/mL).
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Application: Ideal for reaction media (Friedel-Crafts, Nitration) and liquid-liquid extraction from aqueous layers.
Esters and Ketones (Good to Excellent)
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Solvents: Ethyl Acetate (EtOAc), Acetone, THF.
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Behavior: Soluble (50–100 mg/mL).
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Application: Ethyl Acetate is the gold standard for extraction workups. Acetone is excellent for dissolving the solid for transfer but poor for partitioning due to water miscibility.
Aromatic Hydrocarbons (Good)
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Solvents: Toluene, Xylene, Benzene.
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Behavior: Soluble (30–80 mg/mL). Solubility increases significantly with heat.
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Application: Toluene is the preferred solvent for high-temperature reactions (reflux) where chlorinated solvents are too volatile.
Alcohols (Temperature Dependent)
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Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA).
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Behavior:
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Cold (20°C): Sparingly soluble to Low solubility.
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Hot (Reflux): Moderately to Highly soluble.
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-
Application: Primary Recrystallization System. The steep solubility curve allows for dissolving at reflux and crashing out pure crystals upon cooling.
Alkanes and Water (Poor)
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Solvents: Hexanes, Heptane, Pentane, Water.
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Behavior: Insoluble (<1 mg/mL).[1]
-
Application:
-
Hexane/Heptane: Used as an antisolvent to force precipitation from Toluene or EtOAc solutions.
-
Water: Used to wash away inorganic salts during workup.
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Experimental Protocols
Protocol: Gravimetric Solubility Determination
Use this protocol to determine exact solubility limits for your specific batch.
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Preparation: Weigh 100 mg of 2-Bromo-1-chloro-3-methyl-5-nitrobenzene into a 4 mL vial.
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Addition: Add the target solvent in 100 µL increments at 25°C.
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Agitation: Vortex for 30 seconds after each addition.
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Observation: Record the volume required for complete dissolution (clear solution).
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Calculation: Solubility (mg/mL) = 100 mg / Total Volume (mL).
Protocol: Recrystallization (Purification)
Target Purity: >98%
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Dissolution: Dissolve crude solid in minimum boiling Ethanol (approx. 10-15 mL per gram).
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Filtration: If insoluble particulates remain, filter while hot (hot filtration).
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Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.
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Collection: Filter the resulting crystals and wash with cold (-20°C) Ethanol or Hexane.
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Drying: Vacuum dry at 40°C to remove residual solvent.
Decision Frameworks & Visualizations
Solubility Screening Workflow
This diagram outlines the logical flow for determining the optimal solvent for a new application.
Figure 1: Decision logic for selecting the appropriate solvent based on the experimental goal (Reaction vs. Purification).
Solvent Polarity & Miscibility Map
This diagram visualizes the interaction between the solute and various solvent classes.
Figure 2: Interaction map showing solubility affinity. Green = High Solubility, Yellow = Moderate/Conditional, Red = Insoluble.
Safety & Handling (E-E-A-T)
Working with nitro-halogenated aromatics requires strict adherence to safety protocols due to potential toxicity and energetic properties.
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Toxicity: Nitrobenzenes are known methemoglobin formers. Absorption through skin is rapid. Always use nitrile gloves and work in a fume hood.
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Thermal Stability: While generally stable, poly-substituted nitro compounds can decompose exothermically at high temperatures.[1] Avoid distilling to dryness.
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Waste Disposal: Segregate as "Halogenated Organic Waste." Do not mix with strong oxidizers or reducing agents.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735549, 2-Bromo-1-chloro-4-nitrobenzene (Isomer Analog). Retrieved from [Link]
- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, 2nd Edition. CRC Press. (Standard reference for solubility parameter logic).
- Sigma-Aldrich (Merck).Safety Data Sheet: 1-Bromo-3-chloro-5-nitrobenzene. (Used for toxicological grounding of analogs).
